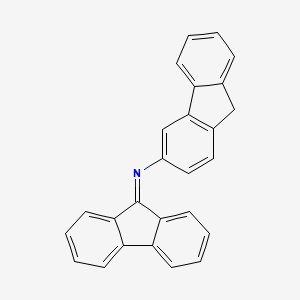![molecular formula C18H19BrN2O2 B11546908 2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11546908.png)
2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C22H22BrN3O2 It is a derivative of benzohydrazide, featuring a bromine atom and a butoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 4-butoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include substituted benzohydrazides with various functional groups replacing the bromine atom.
Oxidation: Products include benzohydrazide oxides or other oxidized derivatives.
Reduction: Products include amines or other reduced forms of the original compound.
科学研究应用
2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its hydrazide group can form stable complexes with various biomolecules.
Medicine: Potential applications include the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets through its hydrazide and bromine functional groups. The hydrazide group can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding and nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-bromo-N’-[(E)-(4-tert-butylphenyl)methylidene]benzohydrazide
- 2-bromo-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide
- 2-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide is unique due to its butoxyphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with different substituents, such as tert-butyl, ethoxy, or methoxy groups. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse research applications.
属性
分子式 |
C18H19BrN2O2 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC 名称 |
2-bromo-N-[(E)-(4-butoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-12-23-15-10-8-14(9-11-15)13-20-21-18(22)16-6-4-5-7-17(16)19/h4-11,13H,2-3,12H2,1H3,(H,21,22)/b20-13+ |
InChI 键 |
ZTYZMFCYIIGWSF-DEDYPNTBSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'-Methyl 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11546827.png)
![1-(morpholin-4-yl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11546834.png)
![N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}alanine](/img/structure/B11546839.png)
![2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11546847.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11546860.png)

![4,4'-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide)](/img/structure/B11546872.png)
![2-chloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11546873.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11546875.png)
![3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol](/img/structure/B11546878.png)
![N-{(1E)-3-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11546887.png)
![N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide](/img/structure/B11546895.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546903.png)
